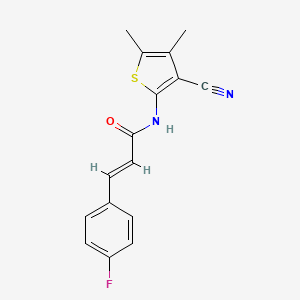

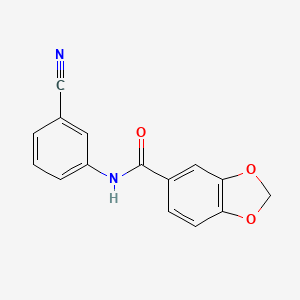

N-(3-cyanophenyl)-1,3-benzodioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

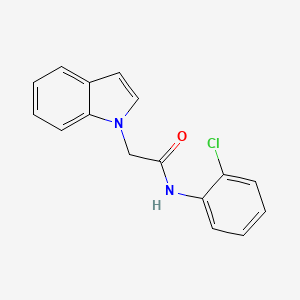

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, acylation, and cyclization steps. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions, showcasing a method that could be adapted for N-(3-Cyanophenyl)-1,3-benzodioxole-5-carboxamide (Younes et al., 2020).

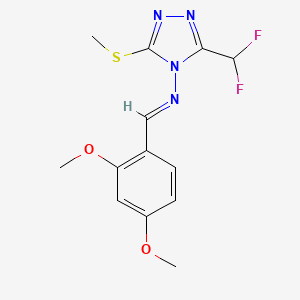

Molecular Structure Analysis

Crystallography and spectroscopic techniques are pivotal in the molecular structure analysis. The study by Younes et al. (2020) utilized X-ray single crystallography and density functional theory (DFT) calculations to reveal solid-state properties and hydrogen bonding interactions of benzamide derivatives, techniques that are relevant for analyzing N-(3-Cyanophenyl)-1,3-benzodioxole-5-carboxamide.

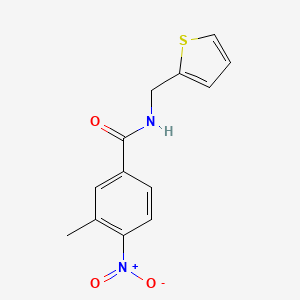

Chemical Reactions and Properties

Chemical reactions and properties of related compounds involve interactions with anions and the ability to undergo colorimetric sensing, as demonstrated by the drastic color transition in the presence of fluoride anion observed in benzamide derivatives (Younes et al., 2020). Such reactions highlight the potential functional groups and interactions N-(3-Cyanophenyl)-1,3-benzodioxole-5-carboxamide may exhibit.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure can be inferred from related studies. The solid-state properties and interaction capabilities of similar compounds, like those studied by Younes et al. (2020), provide a basis for understanding the physical characteristics that N-(3-Cyanophenyl)-1,3-benzodioxole-5-carboxamide might possess.

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents and stability under different conditions, can be extrapolated from analogous compounds. The ability of benzamide derivatives to act as colorimetric sensors indicates a reactive nature that could be explored for N-(3-Cyanophenyl)-1,3-benzodioxole-5-carboxamide (Younes et al., 2020).

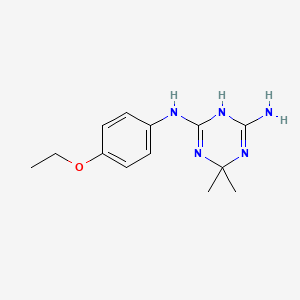

Mecanismo De Acción

Target of Action

The primary target of N-(3-cyanophenyl)-1,3-benzodioxole-5-carboxamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein kinase that plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .

Mode of Action

The compound interacts with its target, MAPK14, by inhibiting its activity . This interaction results in changes in the cellular processes regulated by MAPK14, potentially altering cell growth and inflammatory responses .

Biochemical Pathways

These could include the MAPK signaling pathway, which regulates a variety of cellular activities including cell proliferation, differentiation, and apoptosis .

Result of Action

Given its inhibitory action on mapk14, it could potentially alter cellular processes regulated by this kinase, such as cell growth and inflammation .

Propiedades

IUPAC Name |

N-(3-cyanophenyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c16-8-10-2-1-3-12(6-10)17-15(18)11-4-5-13-14(7-11)20-9-19-13/h1-7H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUONLCIPPKEQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanophenyl)-1,3-benzodioxole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5698755.png)

![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)

![N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5698780.png)

![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)

![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)

![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)